Aminocyclopyrachlor

Overview

Description

Aminocyclopyrachlor is a selective, low-toxicity herbicide that provides pre- and post-emergent control of broadleaf weeds, woody species, vines, and grasses on several non-food use sites . It was conditionally registered as Imprelis by DuPont in August 2010 .

Synthesis Analysis

Aminocyclopyrachlor residues were purified from plant tissue extracts by filtration through SPE cartridges with strong anion exchange stationary phases and analyzed using LC/MS/MS .Molecular Structure Analysis

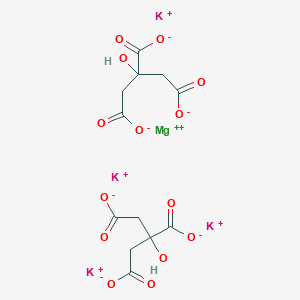

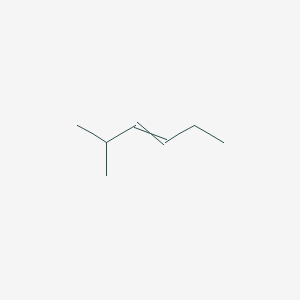

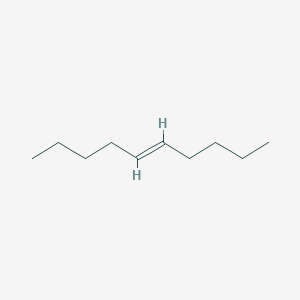

The molecular formula of Aminocyclopyrachlor is C8H8ClN3O2 . It has a monoisotopic mass of 213.030502 Da .Chemical Reactions Analysis

Aminocyclopyrachlor is a weak acid herbicide, leading to a low soil colloid sorption . It is more available to processes that can reduce the persistence of the molecule in the environment . The degradation half-life (DT50) is being 187 days for unamended soil and >240 days for soils amended with organic materials .Physical And Chemical Properties Analysis

Aminocyclopyrachlor is highly soluble in water, has a low volatility, and is moderately persistent in soil systems . Its persistence in aquatic systems will depend on local conditions .Scientific Research Applications

Preemergence Control of Invasive Weeds

Aminocyclopyrachlor has been used in the preemergence control of nine invasive weeds . It has shown increased control of Dalmatian toadflax and downy brome 4 years after treatment (YAT), compared with treatments excluding Aminocyclopyrachlor .

Invasive Shrub Control

Aminocyclopyrachlor has been used in a reduced hack and squirt approach for invasive shrub control . This approach was found to be faster than cut stump treatment, used less herbicide and carrier than basal bark treatment, and resulted in comparable treatment efficacy .

Soil Behavior

Research has been conducted on the behavior of Aminocyclopyrachlor in soil . However, the specific findings of this research are not detailed in the search results.

Vapor Movement

There has been research into the vapor movement of Aminocyclopyrachlor . The specific findings of this research are not detailed in the search results.

Swinecress Control

Spring applications of Aminocyclopyrachlor have provided good to excellent swinecress control . This suggests that the efficacy of Aminocyclopyrachlor is temperature-dependent for winter and spring applications .

Safety And Hazards

properties

IUPAC Name |

6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAIHLIXESXTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074683 | |

| Record name | Aminocyclopyrachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water at 20 °C: 2810 mg/L (in Milli-Q water), 3130 mg/L (pH 4), 4200 mg/L (pH 7), 3870 mg/L (pH 9) | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.7X10-8 mm Hg at 25 °C | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Aminocyclopyrachlor | |

Color/Form |

Granules | |

CAS RN |

858956-08-8 | |

| Record name | Aminocyclopyrachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858956-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocyclopyrachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858956088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocyclopyrachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCYCLOPYRACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19K7667GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does aminocyclopyrachlor work as an herbicide?

A1: Aminocyclopyrachlor is a synthetic auxin herbicide. It mimics the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in susceptible plants. [, ]

Q2: What are the visible symptoms of aminocyclopyrachlor damage in plants?

A2: Aminocyclopyrachlor injury symptoms include epinasty (downward leaf curling), twisted shoots and leaves, shoot dieback, and in some cases, death. []

Q3: Does aminocyclopyrachlor affect seed production in weeds?

A3: Yes, research has shown that aminocyclopyrachlor can significantly reduce seed production in downy brome (Bromus tectorum) without significantly affecting aboveground biomass. [] This reduction in the seed bank can contribute to long-term control of the weed.

Q4: What is the molecular formula and weight of aminocyclopyrachlor?

A4: The molecular formula of aminocyclopyrachlor is C8H9ClN4O2, and its molecular weight is 228.64 g/mol. []

Q5: How does soil moisture affect aminocyclopyrachlor dissipation?

A5: Aminocyclopyrachlor dissipation generally increases with increasing soil moisture content. This effect is less pronounced in sandy soils. []

Q6: Does temperature influence the breakdown of aminocyclopyrachlor in soil?

A6: Yes, aminocyclopyrachlor dissipation increases as temperature increases in various soil types. []

Q7: Can aminocyclopyrachlor persist in the environment?

A7: Research using 14C-labeled aminocyclopyrachlor found that it can persist in soil, with mineralization half-life times ranging from 877 to 1376 days. This suggests a potential for long-term persistence in the environment. []

Q8: Is aminocyclopyrachlor broken down in soil?

A8: Yes, while aminocyclopyrachlor can persist in soil, it also undergoes mineralization, albeit at a very slow rate. The primary degradation pathway involves the formation of bound residues. []

Q9: How does aminocyclopyrachlor move within plants?

A9: Following foliar application, aminocyclopyrachlor is absorbed by the leaves and translocated throughout the plant, moving both upwards and downwards in the xylem. [, , ]

Q10: What is the role of adjuvants in aminocyclopyrachlor absorption?

A10: Adjuvants like methylated seed oil (MSO) significantly increase the absorption of aminocyclopyrachlor, likely by enhancing its penetration through the plant cuticle. [, ]

Q11: What weeds are effectively controlled by aminocyclopyrachlor?

A12: Aminocyclopyrachlor effectively controls a wide range of broadleaf weeds, including Dalmatian toadflax, tall ironweed, horsenettle, Virginia buttonweed, and kudzu. [, , , , , , ]

Q12: Can aminocyclopyrachlor be used to control woody plants?

A13: Yes, aminocyclopyrachlor shows efficacy against various woody species, including silk tree (Albizia julibrissin), Macartney rose (Rosa bracteata), and Chinese tallowtree (Triadica sebifera). [, , ]

Q13: Does aminocyclopyrachlor have potential in aquatic weed control?

A14: Research suggests that aminocyclopyrachlor shows promise for controlling some aquatic weeds, including alligatorweed (Alternanthera philoxeroides), waterhyacinth (Eichhornia crassipes), and parrotfeather (Myriophyllum aquaticum). [, ]

Q14: Is aminocyclopyrachlor effective against all weeds?

A15: No, aminocyclopyrachlor is primarily effective against dicotyledonous weeds. It has limited effectiveness against some grasses like smooth crabgrass (Digitaria ischaemum), particularly at later growth stages. []

Q15: What is the impact of aminocyclopyrachlor on cool-season grasses?

A16: Aminocyclopyrachlor can injure cool-season grasses, with tolerance varying among species. Western wheatgrass (Pascopyrum smithii) is particularly sensitive, while green needlegrass (Nassella viridula) is more tolerant. []

Q16: Can aminocyclopyrachlor be used safely in tall fescue?

A17: Aminocyclopyrachlor, when applied at recommended rates and timings, does not cause significant injury to tall fescue (Festuca arundinacea) and effectively controls various broadleaf weeds in this turfgrass. [, ]

Q17: What about the impact of aminocyclopyrachlor on broadleaf crops?

A18: Aminocyclopyrachlor can cause significant injury to broadleaf crops like cotton (Gossypium hirsutum) and soybean (Glycine max), even at low soil residual levels. []

Q18: Can aminocyclopyrachlor residues in grass clippings harm desirable plants?

A21: Yes, research shows that aminocyclopyrachlor can persist in turfgrass clippings for several weeks after application and retain herbicidal activity. These clippings should be managed carefully to avoid damage to sensitive plants. []

Q19: Does aminocyclopyrachlor pose a risk to groundwater?

A22: Aminocyclopyrachlor has the potential to leach through the soil profile. Studies in soil columns showed that aminocyclopyrachlor leached more than quinclorac and moved through all soil types into the leachate. [, ]

Q20: What factors influence the leaching potential of aminocyclopyrachlor?

A23: The leaching potential of aminocyclopyrachlor is influenced by soil texture, with greater leaching observed in sandier soils compared to clay soils. Rainfall can also enhance the downward movement of the herbicide in soil. []

Q21: Is aminocyclopyrachlor adsorbed to soil particles?

A24: Aminocyclopyrachlor exhibits relatively low sorption to soil particles, particularly in soils with lower clay content. This weak sorption contributes to its mobility and potential for leaching. [, ]

Q22: What happens to aminocyclopyrachlor in soil?

A25: In soil, aminocyclopyrachlor undergoes a combination of processes, including sorption, desorption, degradation, and leaching. The relative importance of each process depends on soil properties and environmental conditions. [, ]

Q23: What methods are used to quantify aminocyclopyrachlor in environmental samples?

A26: High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) is commonly used to quantify aminocyclopyrachlor residues in soil and water samples. [, ]

Q24: How sensitive are the analytical methods for aminocyclopyrachlor detection?

A27: The limit of detection (LOD) for aminocyclopyrachlor in soil using HPLC/MS/MS is 0.1 ppb (parts per billion). This high sensitivity allows researchers to detect very low levels of the herbicide in environmental matrices. [, ]

Q25: Are there alternative herbicides for invasive weed control?

A28: Several alternative herbicides are available for invasive weed control, including aminopyralid, clopyralid, metsulfuron-methyl, picloram, and triclopyr. The efficacy of each herbicide varies depending on the target weed species and the site conditions. [, , , , , , , ]

Q26: What are the benefits of using integrated weed management strategies?

A29: Integrating different weed management approaches, including herbicide applications, mowing, and fertilization, can potentially improve long-term control of invasive species by minimizing selection pressure for herbicide resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)